molecular formula C16H22ClN7O2 B5004085 3-(2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA

3-(2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA

Cat. No.: B5004085
M. Wt: 379.8 g/mol
InChI Key: LSELVNBHSRRGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA is a complex organic compound that features a triazine ring, a chlorophenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the dimethylamino groups. The chlorophenyl group is then attached, and finally, the urea moiety is introduced. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3-(2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-{[4,6-DIAMINO-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA
  • 3-(2-{[4,6-DIMETHYLAMINO-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-METHYLPHENYL)UREA

Uniqueness

3-(2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA is unique due to the presence of both the dimethylamino groups and the chlorophenyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN7O2/c1-23(2)13-20-14(24(3)4)22-16(21-13)26-10-9-18-15(25)19-12-7-5-11(17)6-8-12/h5-8H,9-10H2,1-4H3,(H2,18,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSELVNBHSRRGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OCCNC(=O)NC2=CC=C(C=C2)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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